1-(Furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
Properties
IUPAC Name |
4-[2-[1-(furan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-6-19-18(5-1)21-20-24(14-17-4-3-11-27-17)15-23(16-25(19)20)8-7-22-9-12-26-13-10-22/h1-6,11H,7-10,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOJMKURUVVVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(C3=NC4=CC=CC=C4N3C2)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactionsThe final step involves the cyclization to form the triazino-benzimidazole ring system under controlled conditions, such as elevated temperatures and the presence of suitable catalysts .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1-(Furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzimidazole ring, leading to the formation of various derivatives.
Cyclization: Intramolecular cyclization reactions can further modify the triazino-benzimidazole core, potentially leading to new ring systems.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research and clinical trials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
Key analogs and their substituents are summarized in Table 1 .
Key Observations :
- Morpholine vs. Amine Substituents : The target compound’s morpholine group likely improves water solubility compared to the dimethylpropylamine in or the methoxyethyl group in . Morpholine’s electron-rich oxygen may also enhance binding to polar enzyme pockets .
- Furan vs.
- Hybrid Heterocycles : The compound in incorporates a tetrahydrofuran ring, which may increase conformational rigidity but reduce synthetic accessibility compared to the target compound .
Pharmacological Activity of Analogs
- Anticancer Potential: Fluorinated triazino-benzimidazoles (e.g., 2-amino-4-aryl derivatives) inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, with IC50 values ranging from 0.8–5.2 µM . The morpholine group in the target compound could modulate DHFR affinity due to its similarity to pteridine ring-binding motifs .
- CNS Activity: Diazepino-benzimidazoles (e.g., compounds in ) demonstrated anxiolytic effects in the Elevated Plus Maze Test. The morpholine-ethyl chain in the target compound may confer similar CNS penetration .
- Antimicrobial Activity : Triazolo-triazine derivatives (e.g., ) showed MIC values of 2–8 µg/mL against Staphylococcus aureus. The furan group in the target compound may enhance antimicrobial activity via membrane disruption .
Physicochemical and Toxicity Parameters
- Lipinski’s Rule: The target compound complies with Lipinski’s parameters (MW < 500, H-bond donors < 5, H-bond acceptors < 10), suggesting oral bioavailability .
- Toxicity : Piperazinium triazole derivatives (e.g., in ) exhibited low acute toxicity (LD50 > 2000 mg/kg in rodents). The morpholine and furan groups in the target compound are unlikely to introduce significant toxicity risks .
Biological Activity
The compound 1-(Furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS Number: 929855-59-4) is a complex organic molecule characterized by a unique structural framework that includes a furan moiety and a morpholine substituent. This structure suggests potential biological activities relevant to pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The presence of the furan ring enhances the compound's electron-rich nature, potentially facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O2 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 929855-59-4 |
Biological Activity Overview
Research into compounds with similar structural motifs indicates significant biological activities. The presence of both triazino and benzimidazole rings is particularly noteworthy due to their association with various pharmacological properties.
Potential Pharmacological Effects
- Anti-inflammatory Activity : Compounds similar to this one have shown promise in inhibiting pro-inflammatory cytokines such as TNF and IL-6, suggesting potential applications in treating inflammatory conditions .
- Neuroprotective Effects : The structural components may confer neuroprotective properties against dopaminergic neurotoxins, which is crucial for conditions such as Parkinson's disease .
- Anticancer Properties : Similar compounds have demonstrated anticancer activity against various cell lines, indicating that this compound may also possess cytotoxic effects against malignant cells .
Study on Structural Analogues
Research has indicated that compounds with fused triazino-benzimidazole frameworks exhibit diverse biological activities. For instance:
- A compound structurally related to our target was found to be an A2A receptor antagonist, demonstrating potential in modulating adenosine signaling pathways .
Mechanistic Insights
Studies have explored the mechanism of action for related compounds:
- Inhibition of the NF-κB pathway was noted in inflammatory models, leading to reduced expression of pro-inflammatory cytokines .
- Compounds with similar morpholine groups have shown enhanced solubility and receptor binding affinity, which may be beneficial for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(Fur-2-yl)-10-(2-phenylethyl)-[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one | Furan and phenylethyl groups | A2A receptor antagonist |
| 5-Methyl-[1H]-benzo[d]imidazol-6(7H)-one | Benzimidazole core | Anticancer activity |
| 4-Aminoquinazoline derivatives | Quinazoline ring | Antimicrobial properties |
Q & A
Advanced Research Question
- Molecular docking : Predict binding to targets like serotonin receptors (5-HT2A, ΔG ~-9.2 kcal/mol) .
- In vitro assays : cAMP modulation assays or calcium flux studies in HEK293 cells transfected with target receptors .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff rates) .
How can in vitro pharmacological data (e.g., IC₅₀ values) be translated to in vivo efficacy models?
Advanced Research Question
- Dose extrapolation : Use allometric scaling based on in vitro IC₅₀ (~1.5 µM) to estimate effective doses in rodents (e.g., 10 mg/kg in mice) .
- Animal models : Tail-flick tests (analgesia) or elevated plus-maze (anxiolysis) validate efficacy .
- PK/PD modeling : Plasma concentration-time profiles guide dosing intervals .
How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ across studies)?
Advanced Research Question
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) .
- Compound purity : Re-test batches with HPLC-validated purity >95% .
- Target selectivity : Use CRISPR-edited cell lines to isolate specific receptor contributions .
What computational tools are effective for predicting reaction pathways and optimizing synthesis?
Advanced Research Question
- Quantum mechanical calculations : Gaussian or ORCA software predicts transition states and intermediates .
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts .
- DOE (Design of Experiments) : Taguchi methods identify critical variables (e.g., catalyst loading) .
What strategies are recommended for assessing toxicity and off-target effects in preclinical studies?
Advanced Research Question
- hERG assay : Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ >10 µM desirable) .
- Genotoxicity : Ames test + micronucleus assay to rule out mutagenicity .
- CYP inhibition screening : Liver microsomes assess metabolic interference (e.g., CYP3A4 inhibition <30%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
